molecular formula C44H36P2 B14215909 [2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane CAS No. 761452-41-9

[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane

Cat. No.: B14215909
CAS No.: 761452-41-9
M. Wt: 626.7 g/mol
InChI Key: RQUVZTYJABRKLN-UHFFFAOYSA-N
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Description

[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane is an organophosphorus compound known for its complex structure and significant applications in various fields of chemistry. This compound is characterized by the presence of multiple phenyl groups attached to a central phosphorus atom, making it a valuable ligand in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane typically involves the reaction of diphenylphosphine with appropriate aryl halides under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine ligand .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane is widely used as a ligand in catalysis. It enhances the reactivity and selectivity of metal catalysts in various organic transformations, including cross-coupling reactions and hydrogenation .

Biology and Medicine

The compound’s ability to form stable complexes with metals makes it useful in biological and medicinal chemistry. It is used in the development of metal-based drugs and diagnostic agents .

Industry

In the industrial sector, this compound is employed in the production of fine chemicals and pharmaceuticals. Its role as a ligand in catalysis is crucial for the efficient synthesis of complex molecules .

Mechanism of Action

The mechanism of action of [2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane involves its coordination to metal centers. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. This coordination enhances the reactivity of the metal, allowing for efficient catalysis of organic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane is unique due to its complex structure, which provides multiple coordination sites for metal binding. This complexity enhances its ability to stabilize metal centers and improve catalytic efficiency compared to simpler phosphine ligands .

Properties

CAS No.

761452-41-9

Molecular Formula

C44H36P2

Molecular Weight

626.7 g/mol

IUPAC Name

[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane

InChI

InChI=1S/C44H36P2/c1-5-22-39(23-6-1)45(40-24-7-2-8-25-40)33-37-18-13-15-30-43(37)35-20-17-21-36(32-35)44-31-16-14-19-38(44)34-46(41-26-9-3-10-27-41)42-28-11-4-12-29-42/h1-32H,33-34H2

InChI Key

RQUVZTYJABRKLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CC2=CC=CC=C2C3=CC(=CC=C3)C4=CC=CC=C4CP(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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